N-(2-morpholino-2-(thiophen-2-yl)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide
Description
N-(2-morpholino-2-(thiophen-2-yl)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide is a sulfonamide derivative featuring a 2,3-dihydrobenzo[b][1,4]dioxine core linked to a morpholino-thiophen-ethyl moiety. This compound belongs to a class of arylsulfonamides investigated for diverse biological activities, including enzyme inhibition and modulation of protein interactions.
Properties
IUPAC Name |
N-(2-morpholin-4-yl-2-thiophen-2-ylethyl)-2,3-dihydro-1,4-benzodioxine-6-sulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2O5S2/c21-27(22,14-3-4-16-17(12-14)25-10-9-24-16)19-13-15(18-2-1-11-26-18)20-5-7-23-8-6-20/h1-4,11-12,15,19H,5-10,13H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LNLXSHWNDQLBQR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(CNS(=O)(=O)C2=CC3=C(C=C2)OCCO3)C4=CC=CS4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2O5S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound’s structural and functional analogs can be categorized based on substitutions to the sulfonamide group, variations in the heterocyclic systems, and biological targets. Below is a detailed comparison:
Key Structural Analogues
Functional and Pharmacological Contrasts
- Unlike CCG-203586 (a carboxamide), the sulfonamide group in the target compound may confer stronger hydrogen-bonding interactions with enzymes like perforin or carbonic anhydrases .
Synthetic Accessibility :
- Biological Performance: Compound 73 exhibits perforin inhibition at micromolar concentrations, while CCG-203586 achieves nanomolar potency against GCS, highlighting the impact of substituents on target affinity . The thiophene group in the target compound may confer redox activity or π-stacking advantages absent in pyridine- or isoquinoline-based analogs .
Notes
Structural Diversity : The 2,3-dihydrobenzo[b][1,4]dioxine scaffold is versatile, accommodating sulfonamides, carboxamides, and spirocyclic systems for tailored bioactivity .
Design Implications: Morpholino and thiophene substituents balance solubility and target engagement, making this compound a candidate for optimization in CNS or enzyme-targeted therapies .
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